molecular formula C17H15F3N2O3S B045320 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide CAS No. 1061214-09-2

4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide

Cat. No. B045320
M. Wt: 384.4 g/mol
InChI Key: UZXBSHCYSOVOFX-UHFFFAOYSA-N
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Description

The compound is a part of the benzenesulfonamide family, known for their varied applications in organic and medicinal chemistry due to their structural diversity and biological activities. Although the specific compound does not have direct research available, benzenesulfonamides are extensively studied for their synthesis methods, molecular structures, and potential applications in drug development.

Synthesis Analysis

Synthesis of benzenesulfonamide derivatives often involves the formation of sulfonyl chlorides followed by amine coupling or other substitution reactions. The research by Wu et al. (2013) describes an efficient synthesis approach for a structurally related benzenesulfonamide, showcasing the steps involved in constructing such compounds from basic starting materials through a series of functional group transformations and coupling reactions (Wu et al., 2013).

Molecular Structure Analysis

Structural characterization is typically achieved using techniques like X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, a compound with a similar benzenesulfonamide core, was determined, providing insights into the molecular conformation and intermolecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamides can undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, due to the reactive sulfonyl and amino groups. The study by Xiao et al. (2013) demonstrates the incorporation of (trifluoromethyl)thio groups into a benzo[e][1,2]thiazine 1,1-dioxide scaffold, illustrating the reactivity and versatility of sulfonamide derivatives (Xiao et al., 2013).

Scientific Research Applications

Gastroprotective Properties

Ebrotidine, a compound with a similar benzenesulfonamide structure, has been shown to possess unique gastroprotective properties. Unlike other H2-blockers, ebrotidine can enhance the synthesis and secretion of gastric mucus components and promote mucosal repair and integrity, making it a potential drug for ulcer disease treatment (Slomiany et al., 1997).

Stability and Degradation Studies

Nitisinone, a compound with a trifluoromethyl group, has been studied for its stability under various conditions. These studies help understand the drug's properties better, contributing to the medical application for hepatorenal tyrosinemia. Understanding the stability and degradation of such compounds is crucial for their development and safety assessment (Barchańska et al., 2019).

Anti-Helicobacter Pylori Activities

Similar to ebrotidine, certain benzenesulfonamide derivatives have shown significant anti-Helicobacter pylori activities, combining acid-suppressant activity with gastroprotective and antimicrobial properties. This makes them promising candidates for treating gastric diseases caused by H. pylori (Slomiany et al., 1997).

Antineoplastic Agents

Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has revealed their potential as antineoplastic agents. These compounds demonstrate excellent cytotoxic properties and greater tumor-selective toxicity, highlighting the importance of benzenesulfonamide derivatives in cancer treatment research (Hossain et al., 2020).

Synthetic Methodology Development

Research into practical synthesis methods for related compounds, like 2-Fluoro-4-bromobiphenyl, underlines the continuous effort to develop efficient, scalable synthetic routes for pharmaceutical and other applications, demonstrating the versatility and importance of such compounds in organic synthesis (Qiu et al., 2009).

properties

IUPAC Name

4-[[1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobutan-2-ylidene]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXBSHCYSOVOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129381
Record name 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide

CAS RN

1061214-09-2
Record name 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene)amino)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061214092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((3-(4-METHYLPHENYL)-3-OXO-1-(TRIFLUOROMETHYL)PROPYLIDENE)AMINO)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKR98KJ8J2
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